1,3,8-Trimethylnaphthalene

Description

Properties

IUPAC Name |

1,3,8-trimethylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14/c1-9-7-11(3)13-10(2)5-4-6-12(13)8-9/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYTKCJHHXQVFCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC(=CC2=CC=C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70904162 | |

| Record name | Trimethylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70904162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17057-91-9, 28652-77-9 | |

| Record name | 1,3,8-Trimethylnaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17057-91-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naphthalene, 1,3,8-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017057919 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalene, trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028652779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimethylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70904162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,8-trimethylnaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.368 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NAPHTHALENE, 1,3,8-TRIMETHYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3MOE579W5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1,3,8-Trimethylnaphthalene chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties and structure of 1,3,8-trimethylnaphthalene, a polycyclic aromatic hydrocarbon. The information is intended for use by professionals in research, chemical sciences, and drug development.

Introduction

1,3,8-Trimethylnaphthalene is an organic compound belonging to the naphthalene family. It is characterized by a naphthalene core substituted with three methyl groups at the 1, 3, and 8 positions. This substitution pattern influences its physicochemical properties, distinguishing it from other trimethylnaphthalene isomers. Typically, it appears as a colorless to pale yellow liquid with a distinct aromatic odor. Its hydrophobic nature makes it relatively insoluble in water but soluble in common organic solvents. 1,3,8-Trimethylnaphthalene is primarily utilized in research and industrial applications, including as a specialized solvent and as a starting material or intermediate in the synthesis of other chemical compounds. It can also be found as a component in certain petroleum products.

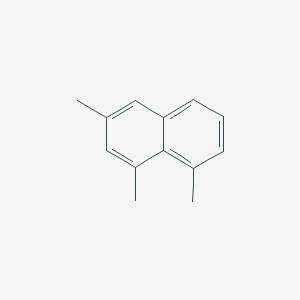

Chemical Structure

The structural identity of 1,3,8-trimethylnaphthalene is well-defined by standard chemical identifiers.

Caption: Chemical structure of 1,3,8-Trimethylnaphthalene.

| Identifier | Value |

| IUPAC Name | 1,3,8-trimethylnaphthalene[1] |

| CAS Number | 17057-91-9[1] |

| SMILES | CC1=C2C(=CC(=CC2=CC=C1)C)C[1] |

| InChI | InChI=1S/C13H14/c1-9-7-11(3)13-10(2)5-4-6-12(13)8-9/h4-8H,1-3H3[1] |

| InChI Key | XYTKCJHHXQVFCK-UHFFFAOYSA-N[1] |

Physicochemical Properties

The following table summarizes key quantitative physicochemical properties of 1,3,8-trimethylnaphthalene. These values are a combination of experimentally derived and computationally predicted data.

| Property | Value | Unit | Source |

| Molecular Formula | C₁₃H₁₄ | - | [1][2] |

| Molecular Weight | 170.25 | g/mol | [1][2] |

| XLogP3 | 4.3 | - | [1] |

| Enthalpy of Vaporization (ΔvapH°) | 50.43 | kJ/mol | [3] |

| Enthalpy of Fusion (ΔfusH°) | 19.32 | kJ/mol | [3] |

| Standard Gibbs Free Energy of Formation (ΔfG°) | 248.75 | kJ/mol | [3] |

| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | 81.54 | kJ/mol | [3] |

| Log10 of Water Solubility (log10WS) | -4.70 | - | [3] |

| Octanol/Water Partition Coefficient (logPoct/wat) | 3.765 | - | [3] |

| Critical Pressure (Pc) | 2670.78 | kPa | [3] |

| Kovats Retention Index (Semi-standard non-polar) | 261.68 | - | [1] |

Experimental Protocols

Caption: Generalized workflow for GC-MS analysis of 1,3,8-Trimethylnaphthalene.

Methodology Details:

-

Sample Preparation:

-

Extraction: The sample containing the analyte is extracted with a suitable organic solvent like hexane or dichloromethane to isolate the aromatic hydrocarbon fraction.

-

Cleanup: The extract is passed through a solid-phase extraction (SPE) column (e.g., silica) to remove interfering compounds.

-

Concentration: The cleaned extract is concentrated under a gentle stream of nitrogen and reconstituted in a known volume of an appropriate solvent for injection. Internal standards are often added at this stage for quantification.

-

-

GC-MS Analysis:

-

Injection: A small volume (typically 1-2 µL) of the prepared sample is injected into the gas chromatograph. A splitless injection mode is common for trace analysis.

-

Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., a 30m HP-5MS). The column oven temperature is programmed to ramp up, separating compounds based on their boiling points and interactions with the column's stationary phase.

-

Ionization and Detection: As compounds elute from the GC column, they enter the mass spectrometer. They are bombarded with electrons (Electron Impact ionization) to create charged fragments. The mass spectrometer then separates these fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each compound. Analysis can be done in full scan mode to identify unknowns or in Selected Ion Monitoring (SIM) mode for higher sensitivity and specificity for target analytes.

-

-

Data Processing:

-

Identification: 1,3,8-Trimethylnaphthalene is identified by comparing its retention time and mass spectrum to that of a certified reference standard.

-

Quantification: The concentration of the analyte is determined by comparing the area of its chromatographic peak to a calibration curve generated from standards of known concentrations.

-

Biological Activity and Signaling Pathways

Currently, there is no significant body of research indicating that 1,3,8-trimethylnaphthalene plays a role in biological signaling pathways or has direct applications in drug development. Its relevance is primarily in the fields of organic chemistry, materials science, and environmental analysis as a component of complex hydrocarbon mixtures.

References

An In-depth Technical Guide on the Physical Characteristics of 1,3,8-Trimethylnaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical characteristics of 1,3,8-trimethylnaphthalene. Due to a scarcity of experimentally determined data for this specific isomer, this document presents a combination of computed properties and detailed, standard experimental protocols for the determination of key physical characteristics. This information is intended to support research, drug development, and other scientific applications where the physicochemical properties of this compound are of interest.

General Characteristics

1,3,8-Trimethylnaphthalene is a polycyclic aromatic hydrocarbon (PAH) with the chemical formula C₁₃H₁₄ and a molecular weight of approximately 170.25 g/mol .[1][2] It is structurally characterized by a naphthalene core substituted with three methyl groups at the 1, 3, and 8 positions. Qualitatively, it is described as a colorless to pale yellow liquid with a distinct aromatic odor.[3] Consistent with its nonpolar aromatic structure, it is expected to be relatively insoluble in water but soluble in common organic solvents.[3][4][5]

Tabulated Physical Properties

The following table summarizes the available quantitative data for 1,3,8-trimethylnaphthalene. It is important to note that most of these values are computed and should be considered as estimates. For comparative purposes, experimental data for the related isomer, 1,4,5-trimethylnaphthalene, is also included where available.

| Property | 1,3,8-Trimethylnaphthalene (Computed) | 1,4,5-Trimethylnaphthalene (Experimental) | Data Source |

| Molecular Weight | 170.25 g/mol | 170.25 g/mol | PubChem, Cheméo[1][6] |

| Molecular Formula | C₁₃H₁₄ | C₁₃H₁₄ | PubChem, Cheméo[1][6] |

| CAS Number | 17057-91-9 | 25826-73-9 | PubChem[1] |

| Boiling Point | Not available | 284.00 °C | Solubility of Things |

| Melting Point | Not available | 101.00 °C | Solubility of Things |

| Density | Not available | 1.0100 g/cm³ | Solubility of Things |

| logP (Octanol/Water) | 4.3 | 4.8 | PubChem[1][7] |

| Water Solubility | log10WS = -4.70 (mol/L) | Negligible | Cheméo, Solubility of Things |

| Vapor Pressure | Not available | Not available | |

| Refractive Index | Not available | Not available | |

| Kovats Retention Index | 261.68 (semi-standard non-polar) | Not available | PubChem[2] |

Experimental Protocols for Physical Property Determination

The following sections detail standard laboratory procedures for determining the principal physical properties of liquid organic compounds like 1,3,8-trimethylnaphthalene.

This method is suitable for small sample volumes and provides a precise boiling point range.

Apparatus:

-

Thiele tube or a similar heating bath (e.g., Mel-Temp apparatus with a boiling point attachment)

-

Thermometer

-

Capillary tubes (sealed at one end)

-

Small test tube

-

Sample of 1,3,8-trimethylnaphthalene

-

Heat source (Bunsen burner or heating mantle)

Procedure:

-

A small amount of the liquid sample is placed in the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil) or in a suitable heating apparatus.

-

The apparatus is heated gently and slowly.[8]

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is stopped when a continuous and rapid stream of bubbles is observed.

-

The temperature at which the bubbling ceases and the liquid begins to enter the capillary tube is recorded as the boiling point.[7]

This gravimetric method provides a highly accurate density measurement.

Apparatus:

-

Pycnometer (a glass flask with a specific volume)

-

Analytical balance

-

Constant temperature water bath

-

Thermometer

-

Sample of 1,3,8-trimethylnaphthalene

Procedure:

-

The empty, clean, and dry pycnometer is accurately weighed on an analytical balance.

-

The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the outside.

-

The filled pycnometer is placed in a constant temperature water bath until it reaches thermal equilibrium.

-

The pycnometer is removed, dried, and weighed again to determine the mass of the liquid.

-

The volume of the pycnometer is determined by repeating the procedure with a liquid of known density (e.g., deionized water).

-

The density of the sample is calculated by dividing the mass of the liquid by the volume of the pycnometer.[9][10]

The refractive index is a fundamental physical property that is characteristic of a substance.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper or pipette

-

Sample of 1,3,8-trimethylnaphthalene

-

Solvent for cleaning (e.g., ethanol or acetone)

Procedure:

-

The refractometer is turned on, and the prism is cleaned with a suitable solvent and a soft tissue.

-

The instrument is calibrated using a standard of known refractive index (e.g., distilled water).

-

A few drops of the liquid sample are placed on the surface of the measuring prism.

-

The prism is closed, and the light source is adjusted to illuminate the field of view.

-

The control knob is turned to bring the dividing line between the light and dark fields into sharp focus at the center of the crosshairs.

-

The refractive index is read directly from the instrument's scale. The temperature should also be recorded as the refractive index is temperature-dependent.[11]

Visualization of Methodological Workflow

The following diagram illustrates the general workflow for the characterization of the physical properties of a liquid organic compound.

Caption: Workflow for determining the physical properties of a liquid organic compound.

References

- 1. Video: Boiling Points - Concept [jove.com]

- 2. 1,3,8-Trimethylnaphthalene | C13H14 | CID 28226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 17057-91-9: 1,3,8-Trimethylnaphthalene | CymitQuimica [cymitquimica.com]

- 4. CK12-Foundation [flexbooks.ck12.org]

- 5. Aromatic Hydrocarbons | Structure & Properties [allen.in]

- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 9. calnesis.com [calnesis.com]

- 10. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 11. mt.com [mt.com]

1,3,8-Trimethylnaphthalene CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 1,3,8-Trimethylnaphthalene. Due to the limited availability of published experimental and biological data for this specific isomer, this document focuses on its fundamental characteristics.

Core Compound Identification

CAS Number: 17057-91-9[1][2][3]

Molecular Formula: C₁₃H₁₄[1][2][3]

Physicochemical Properties

A summary of the key physicochemical properties of 1,3,8-Trimethylnaphthalene is presented below. These properties are essential for understanding its behavior in various experimental and industrial settings.

| Property | Value | Source |

| Molecular Weight | 170.25 g/mol | PubChem[4] |

| Appearance | Colorless to pale yellow liquid | CymitQuimica[2] |

| Odor | Distinct aromatic odor | CymitQuimica[2] |

| Solubility | Insoluble in water; Soluble in organic solvents | CymitQuimica[2] |

| LogP (Octanol/Water Partition Coefficient) | 4.3 | PubChem (Computed)[4] |

| IUPAC Name | 1,3,8-trimethylnaphthalene | PubChem[4] |

Experimental Protocols

Similarly, there is a lack of information regarding its biological activity, including any involvement in signaling pathways or its potential for drug development.

Logical Workflow for Compound Analysis

The following diagram illustrates a general workflow for the identification and characterization of a chemical compound such as 1,3,8-Trimethylnaphthalene. This logical process is fundamental in chemical research and drug discovery.

Caption: A logical workflow for the synthesis, purification, and analysis of a chemical compound.

Disclaimer: This document is intended for informational purposes for a scientific audience. The lack of extensive research on 1,3,8-Trimethylnaphthalene highlights a potential area for future investigation. Researchers should consult primary literature for methodologies related to naphthalene compounds in general and adapt them as necessary.

References

natural occurrence of trimethylnaphthalene isomers in crude oil

An In-depth Technical Guide on the Natural Occurrence of Trimethylnaphthalene Isomers in Crude Oil

For Researchers and Scientists in Geochemistry and Petroleum Analysis

Introduction

Trimethylnaphthalenes (TMNs) are a class of aromatic hydrocarbons consisting of a naphthalene skeleton substituted with three methyl groups. There are 14 possible isomers of trimethylnaphthalene. In geochemistry, these compounds are significant molecular fossils, or biomarkers, found in crude oils and ancient sediments. Their distribution and relative abundances provide valuable insights into the origin, thermal maturity, and depositional environment of the source rock from which the petroleum was generated.

The stability of different TMN isomers varies, leading to changes in their relative concentrations with increasing thermal stress. This predictable relationship allows for the use of specific TMN isomer ratios as reliable indicators of the maturity of crude oil and source rocks. This guide provides a comprehensive overview of the natural occurrence of TMN isomers in crude oil, their quantitative distribution, the analytical methods used for their assessment, and the interpretation of the data for geochemical analysis.

Geochemical Significance of Trimethylnaphthalene Isomers

The distribution of trimethylnaphthalene isomers in crude oil is not random; it is controlled by the thermal stability of the individual isomers. During the process of petroleum generation from organic matter (kerogen) in source rocks, a complex mixture of hydrocarbons is formed. As the temperature increases with burial depth (a process known as catagenesis), less stable isomers are converted to more stable forms.

The most stable isomers, 1,3,7-, 1,3,6-, and 1,2,5-TMN, tend to be enriched in mature oils, while less stable isomers are more abundant at lower maturity levels. Consequently, ratios of specific TMN isomers can be calibrated against other maturity parameters, such as vitrinite reflectance (%Ro), to create reliable maturity indicators. One of the most commonly used ratios is the Trimethylnaphthalene Index (TMNr), which is calculated as the ratio of the more stable 2,3,6- and 1,3,7-TMN isomers to the less stable 1,3,5- and 1,4,6-TMN isomers.

Quantitative Distribution of Trimethylnaphthalene Isomers in Crude Oils

The absolute and relative concentrations of TMN isomers vary significantly among crude oils from different basins and with different thermal histories. The following table summarizes the relative abundances of the 14 trimethylnaphthalene isomers identified in a representative crude oil sample.

| Table 1: Relative Abundance of Trimethylnaphthalene Isomers in a Representative Crude Oil Sample | |

| Trimethylnaphthalene Isomer | Relative Abundance (%) |

| 1,2,8-TMN | 3.5 |

| 1,2,7-TMN | 5.2 |

| 1,2,6-TMN | 8.9 |

| 1,2,5-TMN | 12.1 |

| 1,2,4-TMN | 2.1 |

| 1,2,3-TMN | 1.8 |

| 1,3,8-TMN | 4.6 |

| 1,3,7-TMN | 10.5 |

| 1,3,6-TMN | 9.8 |

| 1,3,5-TMN | 6.3 |

| 1,4,6-TMN | 3.9 |

| 1,6,7-TMN | 7.7 |

| 2,3,6-TMN | 11.2 |

| 1,2,7-+1,5,7-TMN | 12.4 |

Note: Data is illustrative and compiled from typical values presented in geochemical literature. Actual distributions will vary.

Analytical Methodology for TMN Isomer Analysis

The accurate quantification of trimethylnaphthalene isomers requires high-resolution analytical techniques due to the structural similarity of the isomers. The standard method involves gas chromatography-mass spectrometry (GC-MS).

Sample Preparation and Fractionation

-

Solvent Extraction: A known amount of crude oil is dissolved in a suitable organic solvent, such as dichloromethane or a mixture of dichloromethane and methanol.

-

Asphaltene Precipitation: The asphaltene fraction is precipitated by the addition of a non-polar solvent like n-hexane or n-heptane. The mixture is typically left to stand for several hours before the asphaltenes are removed by filtration or centrifugation.

-

Liquid Chromatography Separation: The deasphalted oil is fractionated into saturate, aromatic, and polar compounds using column chromatography. A common setup involves a glass column packed with activated silica gel and alumina.

-

The saturate fraction is eluted with a non-polar solvent (e.g., n-hexane).

-

The aromatic fraction, which contains the TMNs, is subsequently eluted with a solvent of intermediate polarity (e.g., a mixture of n-hexane and dichloromethane).

-

The polar compounds (resins) are eluted with a more polar solvent mixture (e.g., dichloromethane and methanol).

-

-

Concentration: The collected aromatic fraction is concentrated under a gentle stream of nitrogen to a final volume suitable for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Gas Chromatograph: A high-resolution gas chromatograph equipped with a capillary column is used for the separation of the individual TMN isomers.

-

Column: A non-polar or semi-polar capillary column, such as a DB-5ms or HP-5ms (5% phenyl-methylpolysiloxane), is typically employed. Column dimensions are commonly 30-60 meters in length, 0.25 mm internal diameter, and 0.25 µm film thickness.

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate.

-

Oven Temperature Program: A precise temperature program is crucial for achieving good separation. A typical program starts at a low temperature (e.g., 40-60 °C), holds for a few minutes, and then ramps up to a final temperature of around 300-320 °C at a rate of 2-4 °C per minute.

-

-

Mass Spectrometer: A mass spectrometer is used as the detector to identify and quantify the eluting compounds.

-

Ionization: Electron impact (EI) ionization at 70 eV is standard.

-

Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.

-

Data Acquisition: The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target compounds. The molecular ion for TMNs is m/z 170.

-

The following diagram illustrates the typical experimental workflow for the analysis of trimethylnaphthalene isomers in crude oil.

Caption: Experimental workflow for the analysis of TMN isomers.

Geochemical Interpretation of TMN Isomer Ratios

The ratios of different trimethylnaphthalene isomers are powerful tools for assessing the thermal maturity of crude oils and source rocks. The underlying principle is the isomerization and rearrangement of less stable isomers to more stable ones with increasing temperature.

The logical relationship for using TMN ratios as a maturity proxy is outlined in the diagram below.

Caption: Logic for interpreting TMN ratios for maturity assessment.

By calculating indices such as the TMNr and calibrating them against vitrinite reflectance, a continuous and quantitative measure of thermal maturity can be obtained. This information is critical for petroleum system modeling and exploration, as it helps to identify the oil generation window and predict the quality of hydrocarbons in a basin.

Synthesis of 1,3,8-Trimethylnaphthalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 1,3,8-trimethylnaphthalene. Due to the limited availability of direct, published experimental data for this specific isomer, this guide outlines a well-established and adaptable methodology: the Haworth synthesis. This classic approach allows for the construction of the naphthalene core from acyclic precursors, offering a logical and effective route for the preparation of polysubstituted naphthalenes.

Haworth Synthesis Pathway

The Haworth synthesis is a multi-step process that begins with the Friedel-Crafts acylation of an aromatic compound with a cyclic anhydride, followed by reduction, intramolecular cyclization, and aromatization. To achieve the desired 1,3,8-substitution pattern on the naphthalene ring, the synthesis commences with 1,4-dimethylbenzene (p-xylene).

The overall transformation can be visualized as follows:

A more detailed step-by-step reaction pathway is illustrated below:

Data Presentation

The following table summarizes the key reactants and products for each step of the proposed Haworth synthesis. Molar masses and hypothetical quantities are provided for guidance in experimental planning.

| Step | Reactant(s) | Molar Mass ( g/mol ) | Product | Molar Mass ( g/mol ) |

| 1 | 1,4-Dimethylbenzene | 106.17 | 3-(2,5-Dimethylbenzoyl)propanoic Acid | 206.24 |

| Succinic Anhydride | 100.07 | |||

| 2 | 3-(2,5-Dimethylbenzoyl)propanoic Acid | 206.24 | 4-(2,5-Dimethylphenyl)butanoic Acid | 192.26 |

| 3 | 4-(2,5-Dimethylphenyl)butanoic Acid | 192.26 | 3,4-Dihydro-5,8-dimethylnaphthalen-1(2H)-one | 174.24 |

| 4 | 3,4-Dihydro-5,8-dimethylnaphthalen-1(2H)-one | 174.24 | 1,2,3,4-Tetrahydro-1,5,8-trimethylnaphthalene | 188.30 |

| Methylmagnesium Bromide | 119.23 | |||

| 5 | 1,2,3,4-Tetrahydro-1,5,8-trimethylnaphthalene | 188.30 | 1,3,8-Trimethylnaphthalene | 170.25 |

Experimental Protocols

The following are representative experimental protocols for each step of the Haworth synthesis adapted for the preparation of 1,3,8-trimethylnaphthalene.

Step 1: Friedel-Crafts Acylation of 1,4-Dimethylbenzene

Objective: To synthesize 3-(2,5-dimethylbenzoyl)propanoic acid.

Materials:

-

1,4-Dimethylbenzene (p-xylene)

-

Succinic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Nitrobenzene (solvent)

-

5% Hydrochloric acid (HCl)

-

Sodium carbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

A solution of 1,4-dimethylbenzene and succinic anhydride in nitrobenzene is prepared in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser.

-

The flask is cooled in an ice bath, and anhydrous aluminum chloride is added portion-wise with continuous stirring.

-

After the addition is complete, the reaction mixture is stirred at room temperature for several hours, then heated to 50-60 °C for 1-2 hours to ensure completion.

-

The mixture is cooled and then poured onto a mixture of crushed ice and concentrated hydrochloric acid.

-

The nitrobenzene layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., diethyl ether).

-

The combined organic extracts are washed with water, then with a sodium carbonate solution to extract the acidic product.

-

The sodium carbonate extract is acidified with hydrochloric acid to precipitate the crude 3-(2,5-dimethylbenzoyl)propanoic acid.

-

The crude product is filtered, washed with cold water, and recrystallized from a suitable solvent (e.g., aqueous ethanol).

Step 2: Clemmensen Reduction of the Ketone

Objective: To synthesize 4-(2,5-dimethylphenyl)butanoic acid.

Materials:

-

3-(2,5-Dimethylbenzoyl)propanoic acid

-

Amalgamated zinc (Zn(Hg))

-

Concentrated hydrochloric acid (HCl)

-

Toluene

Procedure:

-

Amalgamated zinc is prepared by stirring zinc granules with a dilute solution of mercuric chloride.

-

The amalgamated zinc is added to a flask containing 3-(2,5-dimethylbenzoyl)propanoic acid and toluene.

-

Concentrated hydrochloric acid is added, and the mixture is refluxed with vigorous stirring for 8-10 hours. Additional portions of HCl may be added during the reflux period.

-

After cooling, the toluene layer is separated, and the aqueous layer is extracted with toluene.

-

The combined toluene extracts are washed with water and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield crude 4-(2,5-dimethylphenyl)butanoic acid, which can be purified by recrystallization or used directly in the next step.

Step 3: Intramolecular Cyclization

Objective: To synthesize 3,4-dihydro-5,8-dimethylnaphthalen-1(2H)-one.

Materials:

-

4-(2,5-Dimethylphenyl)butanoic acid

-

Polyphosphoric acid (PPA) or concentrated sulfuric acid (H₂SO₄)

-

Ice water

-

Sodium bicarbonate solution

Procedure:

-

4-(2,5-Dimethylphenyl)butanoic acid is added to an excess of polyphosphoric acid with mechanical stirring.

-

The mixture is heated on a steam bath for 2-3 hours.

-

The hot reaction mixture is poured onto crushed ice with stirring.

-

The precipitated crude product is extracted with ether or another suitable organic solvent.

-

The organic extract is washed with water, sodium bicarbonate solution, and again with water, then dried over anhydrous sodium sulfate.

-

The solvent is evaporated, and the resulting crude 3,4-dihydro-5,8-dimethylnaphthalen-1(2H)-one can be purified by vacuum distillation or recrystallization.

Step 4: Grignard Reaction and Reduction

Objective: To introduce the third methyl group and reduce the ketone.

Materials:

-

3,4-Dihydro-5,8-dimethylnaphthalen-1(2H)-one

-

Methylmagnesium bromide (CH₃MgBr) in diethyl ether

-

Anhydrous diethyl ether

-

Saturated ammonium chloride solution

Procedure:

-

A solution of 3,4-dihydro-5,8-dimethylnaphthalen-1(2H)-one in anhydrous diethyl ether is added dropwise to a stirred solution of methylmagnesium bromide in ether under a nitrogen atmosphere.

-

The reaction mixture is stirred at room temperature for 1-2 hours and then gently refluxed for 30 minutes.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The ether layer is separated, and the aqueous layer is extracted with ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to give the crude tertiary alcohol. This intermediate is typically used directly in the next step.

Step 5: Aromatization

Objective: To synthesize 1,3,8-trimethylnaphthalene.

Materials:

-

Crude product from Step 4

-

Palladium on carbon (10% Pd/C) or Selenium (Se)

-

High-boiling solvent (e.g., decalin)

Procedure:

-

The crude product from the previous step is mixed with 10% Pd/C or selenium powder in a high-boiling solvent.

-

The mixture is heated to reflux for several hours. The progress of the dehydrogenation can be monitored by the evolution of hydrogen gas (if using Pd/C).

-

After the reaction is complete, the mixture is cooled, and the catalyst is removed by filtration.

-

The solvent is removed by distillation, and the crude 1,3,8-trimethylnaphthalene is purified by vacuum distillation or column chromatography on silica gel.

Logical Workflow

The following diagram illustrates the logical progression of the experimental workflow for the synthesis of 1,3,8-trimethylnaphthalene.

Solubility of 1,3,8-Trimethylnaphthalene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: Understanding PAH Solubility

Polycyclic aromatic hydrocarbons are characteristically nonpolar and lipophilic compounds. Their solubility is largely governed by the principle of "like dissolves like." As a methylated naphthalene, 1,3,8-trimethylnaphthalene is a nonpolar molecule. Consequently, it is expected to be relatively insoluble in polar solvents like water but soluble in nonpolar organic solvents.[1] The presence of the methyl groups slightly increases its molecular weight and surface area compared to naphthalene, which may influence its solubility relative to the parent compound. Generally, for PAHs, aqueous solubility decreases as the molecular mass increases.[2]

Quantitative Solubility Data

A comprehensive search of scientific databases and literature did not yield specific quantitative data on the solubility of 1,3,8-trimethylnaphthalene in a range of organic solvents. Chemical supplier information confirms its solubility in organic solvents, a characteristic property owing to its hydrophobic nature.[1] To obtain precise solubility values, experimental determination is necessary.

Table 1: Expected Qualitative Solubility of 1,3,8-Trimethylnaphthalene in Common Organic Solvents

| Solvent Class | Representative Solvents | Expected Qualitative Solubility | Rationale |

| Nonpolar Aromatic | Toluene, Benzene, Xylene | High | Similar nonpolar, aromatic nature to 1,3,8-trimethylnaphthalene. |

| Nonpolar Aliphatic | Hexane, Heptane, Cyclohexane | Moderate to High | Nonpolar nature aligns with the solute. |

| Chlorinated | Dichloromethane, Chloroform | Moderate to High | Generally good solvents for nonpolar to moderately polar organic compounds. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate | Ethers have some polarity but can dissolve many nonpolar compounds. |

| Ketones | Acetone | Low to Moderate | Acetone is a polar aprotic solvent and may have limited capacity for nonpolar solutes. |

| Alcohols | Methanol, Ethanol | Low | The high polarity of alcohols makes them poor solvents for nonpolar hydrocarbons. |

| Polar Aprotic | Dimethyl sulfoxide (DMSO) | Low | High polarity is generally incompatible with nonpolar solutes. |

Experimental Protocol for Solubility Determination

The following is a generalized gravimetric method for determining the solubility of a solid organic compound like 1,3,8-trimethylnaphthalene in an organic solvent at a specific temperature.

Materials:

-

1,3,8-Trimethylnaphthalene (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance

-

Constant temperature bath (e.g., water bath or incubator)

-

Vials with screw caps

-

Magnetic stirrer and stir bars

-

Syringe filters (chemically compatible with the solvent)

-

Syringes

-

Pre-weighed evaporation dishes

-

Fume hood

-

Oven

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 1,3,8-trimethylnaphthalene to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Add a magnetic stir bar to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature bath set to the desired temperature.

-

Stir the mixture vigorously for a predetermined equilibration time (e.g., 24-48 hours) to ensure the solution reaches saturation.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, stop the stirring and allow the excess solid to settle.

-

Maintain the vial at the constant temperature.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) into a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporation dish in a fume hood to allow the solvent to evaporate. Gentle heating in an oven at a temperature below the boiling point of the solvent and the melting point of the solute can accelerate this process.

-

Once the solvent has completely evaporated, place the dish in an oven at a moderate temperature (e.g., 60°C) to remove any residual solvent traces until a constant weight is achieved.

-

Allow the dish to cool to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the evaporation dish containing the dried solute on an analytical balance.

-

-

Calculation of Solubility:

-

The mass of the dissolved 1,3,8-trimethylnaphthalene is the final weight of the dish and solute minus the initial weight of the empty dish.

-

Solubility is typically expressed in grams per 100 mL of solvent or moles per liter (mol/L).

Solubility ( g/100 mL) = (Mass of solute / Volume of solution withdrawn) * 100

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of 1,3,8-trimethylnaphthalene.

Signaling Pathways

As a simple aromatic hydrocarbon, 1,3,8-trimethylnaphthalene is not known to be involved in biological signaling pathways. Its primary relevance in a biological context is in toxicology and metabolism, where it would be processed by enzymatic pathways responsible for xenobiotic detoxification.

Conclusion

While specific quantitative solubility data for 1,3,8-trimethylnaphthalene remains to be experimentally determined and published, its chemical properties as a nonpolar polycyclic aromatic hydrocarbon allow for a strong prediction of its solubility behavior in various organic solvents. The provided experimental protocol offers a robust method for researchers to determine these values in their own laboratories. This guide serves as a foundational resource for professionals working with 1,3,8-trimethylnaphthalene, enabling informed decisions in experimental design and chemical processing.

References

The Advent and Advancement of Alkylated Naphthalenes: A Technical Guide

An in-depth exploration of the discovery, history, and synthesis of alkylated naphthalenes for researchers, scientists, and drug development professionals.

Alkylated naphthalenes (ANs) represent a significant class of synthetic aromatic hydrocarbons that have found extensive application as high-performance lubricant base stocks and specialty fluids. Their unique combination of thermal, oxidative, and hydrolytic stability, coupled with excellent solvency, has made them indispensable in demanding applications where conventional lubricants falter. This technical guide provides a comprehensive overview of the discovery and history of alkylated naphthalenes, details key synthetic methodologies, presents collated quantitative data on their physical properties, and outlines typical experimental protocols.

A Journey Through Time: The Discovery and Historical Development of Alkylated Naphthalenes

The story of alkylated naphthalenes is intrinsically linked to the pioneering work of French chemist Charles Friedel and his American collaborator, James Crafts. In 1877, they discovered a set of reactions, now famously known as the Friedel-Crafts reactions, which allowed for the attachment of substituents to an aromatic ring.[1][2][3][4] This breakthrough laid the fundamental chemical groundwork for the synthesis of alkylated aromatic compounds, including the alkylation of naphthalene.[1][2][3][4]

While the foundational chemistry was established in the late 19th century, the emergence of alkylated naphthalenes as functional fluids was driven by the technological demands of the 20th century. The first significant impetus came during World War II, as the scarcity of mineral oil prompted the United States to explore synthetic alternatives for engine oils.[5] This wartime initiative led to the initial development of alkylated naphthalenes as potential high-performance lubricants.[5]

However, it was not until the post-war era, with the advent of the jet age and the need for lubricants that could withstand extreme temperatures, that the development of synthetic lubricants, including alkylated naphthalenes, gained further momentum.[6][7] Despite these early developments, alkylated naphthalenes remained a niche product for several decades. Their widespread commercial introduction into the lubricants market occurred in the 1990s, spearheaded by companies like ExxonMobil.[5] This timing coincided with the increasing prevalence of API Group II, Group III, and polyalphaolefin (PAO) base oils, which, despite their excellent properties, had lower polarity and required solvency improvers.[5][8] Alkylated naphthalenes proved to be highly effective in this role, enhancing additive solubility, improving seal compatibility, and boosting the overall performance of lubricant formulations.[8][9]

Today, alkylated naphthalenes are classified as API Group V base oils and are manufactured by a select number of companies.[10] They are valued for their ability to extend the lifetime of high-performance lubricants in a wide array of applications, from automotive and industrial gear oils to high-temperature chain lubricants and compressor oils.[9][11]

The Art of Synthesis: Crafting Alkylated Naphthalenes

The primary industrial method for producing alkylated naphthalenes is the Friedel-Crafts alkylation of naphthalene.[12] This electrophilic aromatic substitution reaction involves reacting naphthalene with an alkylating agent in the presence of an acid catalyst.[12][13]

Key Components of Alkylated Naphthalene Synthesis:

-

Naphthalene Source: The starting material is naphthalene (C₁₀H₈), a bicyclic aromatic hydrocarbon.[14] Methylnaphthalenes can also be used as feedstock.[15]

-

Alkylating Agents: A variety of alkylating agents can be employed, with the choice influencing the properties of the final product. Common agents include:

-

Olefins (Alkenes): Long-chain alpha-olefins are frequently used in industrial processes.[12][16]

-

Alkyl Halides: While classic alkylating agents, their use can be less common in large-scale production due to potential for corrosion and side reactions.[1][3]

-

Alcohols: Alcohols can also serve as alkylating agents, typically in the presence of a strong acid catalyst.[17]

-

-

Catalysts: The catalyst is crucial for activating the alkylating agent and facilitating the reaction. A range of acid catalysts are used, each with its own advantages and disadvantages:

-

Lewis Acids: Traditional Friedel-Crafts catalysts like aluminum chloride (AlCl₃) are highly effective but can be difficult to handle and generate corrosive byproducts.[16][18]

-

Acidic Clays: These have been used as solid acid catalysts.[16]

-

Zeolites: Modern processes often utilize zeolites, such as HY and H-beta, as catalysts.[17][19] Zeolites offer advantages in terms of selectivity, reusability, and being more environmentally benign.[17][19] The pore size and acidity of the zeolite can be tailored to control the degree of alkylation and the isomeric distribution of the products.[16]

-

Ionic Liquids: Room temperature ionic liquids, particularly those based on chloroaluminates, have emerged as efficient and recyclable catalysts for naphthalene alkylation.[13][20][21]

-

The properties of the resulting alkylated naphthalene, such as viscosity, pour point, and volatility, are determined by the length and branching of the alkyl chain(s) and the degree of substitution on the naphthalene ring (mono-, di-, or poly-alkylation).[11][22][23]

Visualizing the Synthesis: The Friedel-Crafts Alkylation Pathway

Caption: Generalized reaction pathway for the Friedel-Crafts alkylation of naphthalene.

Quantitative Data on Alkylated Naphthalenes

The physical properties of alkylated naphthalenes can be tailored by controlling the synthesis process. The following tables summarize typical properties for commercially available alkylated naphthalenes.

Table 1: Typical Physical Properties of Various Alkylated Naphthalenes

| Product Designation | Viscosity @ 40°C (cSt) | Viscosity @ 100°C (cSt) | Viscosity Index | Aniline Point (°C) | Pour Point (°C) | Flash Point (°C) | Noack Volatility (wt%) |

| AN-7 | 22 | 3.8 | 22 | 40 | <-48 | 206 | 39 |

| AN-8 | 36 | 5.6 | 65 | 42 | -33 | 236 | 12 |

| AN-9 | 37 | 5.7 | 90 | 50 | -36 | 240 | 8 |

| AN-15 | 114 | 13.5 | 115 | 94 | -39 | 260 | 2.2 |

| AN-19 | 177 | 18.7 | 119 | 103 | -26 | 285 | 1.4 |

| AN-23 | 193 | 19.8 | 118 | N/A | -21 | 310 | <1.0 |

Data compiled from product literature.[11][24]

Table 2: Physical Properties of Naphthalene and its Monomethyl Derivatives

| Property | Naphthalene | 1-Methylnaphthalene | 2-Methylnaphthalene |

| Molecular Formula | C₁₀H₈ | C₁₁H₁₀ | C₁₁H₁₀ |

| Molecular Weight ( g/mol ) | 128.17 | 142.20 | 142.20 |

| Boiling Point (°C) | 218 | 244.6 | 241.1 |

| Melting Point (°C) | 80.2 | -30.5 | 34.6 |

| Solubility in Water | Low | Low | Low |

Data from the National Center for Biotechnology Information.[14]

Experimental Protocols for Alkylated Naphthalene Synthesis

The following sections provide generalized experimental protocols for the synthesis of alkylated naphthalenes using different catalytic systems. These are intended as illustrative examples and should be adapted and optimized for specific reactants and desired products.

Protocol 1: Zeolite-Catalyzed Alkylation of Naphthalene with an Olefin (Liquid Phase)

This protocol is based on typical laboratory procedures for zeolite-catalyzed alkylations.[17]

Materials:

-

Naphthalene

-

Long-chain α-olefin (e.g., 1-dodecene)

-

Zeolite H-beta catalyst

-

Solvent (e.g., cyclohexane)

-

Internal standard (e.g., undecane)

-

Nitrogen gas

Apparatus:

-

High-pressure autoclave reactor equipped with a stirrer

-

Heating mantle and temperature controller

-

Gas chromatograph (GC) for product analysis

Procedure:

-

Catalyst Activation: The zeolite H-beta catalyst is activated by calcination at 773 K for 5 hours in a flow of dry air.

-

Reaction Setup: To the autoclave reactor, add naphthalene (e.g., 10 mmol), the α-olefin (e.g., 20 mmol), cyclohexane as a solvent (e.g., 0.1 dm³), and undecane as an internal standard.

-

Catalyst Addition: Add the freshly calcined zeolite catalyst (e.g., 0.5 g) to the reactant mixture.

-

Reaction Conditions: Seal the autoclave, purge with nitrogen, and then pressurize to the desired pressure (e.g., 2 MPa). Heat the reactor to the target temperature (e.g., 473 K) while stirring.

-

Sampling and Analysis: Withdraw samples periodically from the reactor. Analyze the samples by gas chromatography to determine the conversion of naphthalene and the selectivity for different alkylated naphthalene isomers.

-

Work-up: After the reaction is complete, cool the reactor, depressurize, and filter to remove the catalyst. The solvent can be removed from the product mixture by rotary evaporation. Further purification can be achieved by distillation or chromatography if necessary.

Protocol 2: Friedel-Crafts Acylation of 2-Methylnaphthalene with Acetyl Chloride and AlCl₃

This protocol is a representative example of a classic Friedel-Crafts acylation, which is a related reaction often used in the synthesis of naphthalene derivatives.[25]

Materials:

-

2-Methylnaphthalene (2-MN)

-

Acetyl chloride (CH₃COCl)

-

Anhydrous aluminum chloride (AlCl₃)

-

Solvent (e.g., nitrobenzene)

-

Water and crushed ice

-

Sodium bicarbonate

Apparatus:

-

Three-necked round-bottom flask equipped with a dropping funnel and a stirrer

-

Ice bath

Procedure:

-

Reactant Mixture: In a 250 mL three-necked flask, dissolve 2-methylnaphthalene (0.05 mol) in nitrobenzene (30 g). Cool the flask in an ice bath to 0 °C and then add acetyl chloride (0.055 mol).

-

Catalyst Solution: In a separate flask, dissolve anhydrous AlCl₃ (0.06 mol) in nitrobenzene (35 g).

-

Catalyst Addition: Add the AlCl₃ solution dropwise to the stirred 2-methylnaphthalene solution at a constant rate, maintaining a low temperature.

-

Reaction: After the addition is complete, allow the reaction to proceed for 1 hour at 20 °C with continuous stirring.

-

Quenching: Quench the reaction by pouring the mixture into a beaker containing water and crushed ice.

-

Neutralization and Extraction: Neutralize the acidic solution with sodium bicarbonate. The organic layer is then washed with water and extracted.

-

Purification and Analysis: The extract is distilled to remove the solvent, and the resulting product can be analyzed by GC-FID.

Visualizing the Experimental Workflow

Caption: A typical experimental workflow for the synthesis and analysis of alkylated naphthalenes.

References

- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. thieme.de [thieme.de]

- 5. lubesngreases.com [lubesngreases.com]

- 6. How Industrial Lubricants Have Evolved Through the Years — Mansfield Service Partners [msp.energy]

- 7. drivenracingoil.com [drivenracingoil.com]

- 8. upisecke.za.net [upisecke.za.net]

- 9. kingindustries.com [kingindustries.com]

- 10. Alkylated naphthalene - Wikipedia [en.wikipedia.org]

- 11. stle.org [stle.org]

- 12. researchgate.net [researchgate.net]

- 13. Efficient continuous-flow synthesis of long-chain alkylated naphthalene catalyzed by ionic liquids in a microreaction system - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 14. CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. US20050192184A1 - Alkylated naphthalenes as synthetic lubricant base stocks - Google Patents [patents.google.com]

- 16. WO1991015443A1 - Naphthalene alkylation process - Google Patents [patents.google.com]

- 17. dmto.dicp.ac.cn [dmto.dicp.ac.cn]

- 18. CN104817419A - Method for preparing alkyl naphthalene and application thereof - Google Patents [patents.google.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. NA-LUBE® KR Series of Alkylated Naphthalene Synthetic Basestocks - ProQuest [proquest.com]

- 23. researchgate.net [researchgate.net]

- 24. eu.eventscloud.com [eu.eventscloud.com]

- 25. pubs.acs.org [pubs.acs.org]

The Environmental Odyssey of Trimethylnaphthalenes: A Technical Guide to Fate and Transport

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylnaphthalenes (TMNs) are a group of polycyclic aromatic hydrocarbons (PAHs) characterized by a naphthalene core substituted with three methyl groups. These compounds are prevalent in crude oil, coal tar, and various petroleum products, leading to their release into the environment through industrial activities, fuel combustion, and accidental spills. As constituents of complex hydrocarbon mixtures, understanding the environmental fate and transport of TMNs is critical for assessing their ecological risk, developing effective remediation strategies, and ensuring the environmental sustainability of processes where they may be present, including in certain aspects of drug development and manufacturing where related compounds might be used or generated.

This in-depth technical guide synthesizes the current scientific understanding of the environmental behavior of trimethylnaphthalenes. It provides a comprehensive overview of their physicochemical properties, degradation pathways, and mobility in various environmental compartments. This document is intended to serve as a valuable resource for researchers, environmental scientists, and professionals in the pharmaceutical industry who require a thorough understanding of the environmental implications of these compounds.

Physicochemical Properties of Trimethylnaphthalenes

The environmental fate and transport of a chemical are fundamentally governed by its physicochemical properties. For trimethylnaphthalenes, properties such as water solubility, vapor pressure, and partitioning coefficients dictate their distribution between air, water, soil, and biota. Due to the large number of possible isomers, experimental data is not available for all TMNs. The following tables summarize available and estimated data for several representative isomers.

Table 1: Identification and Physical Properties of Selected Trimethylnaphthalene Isomers

| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical State (at 25°C) | Melting Point (°C) | Boiling Point (°C) |

| 1,2,3-Trimethylnaphthalene | 879-12-9 | C₁₃H₁₄ | 170.25 | Solid | 28 | ~270 |

| 1,4,5-Trimethylnaphthalene | 2131-41-1 | C₁₃H₁₄ | 170.25 | Solid | 101 | 284 |

| 1,4,6-Trimethylnaphthalene | 2131-42-2 | C₁₃H₁₄ | 170.25 | Solid | ~47 | ~270 |

| 1,6,7-Trimethylnaphthalene | 2245-38-7 | C₁₃H₁₄ | 170.25 | Solid | 25 | 285 |

| 2,3,5-Trimethylnaphthalene | 2245-38-7 | C₁₃H₁₄ | 170.25 | Solid | 25 | 285-287 |

| 2,3,6-Trimethylnaphthalene | 829-26-5 | C₁₃H₁₄ | 170.25 | Solid | - | - |

Table 2: Environmental Fate-Relevant Properties of Selected Trimethylnaphthalene Isomers

| Isomer | Water Solubility (mg/L at 25°C) | Vapor Pressure (mmHg at 25°C) | Log K_ow (Octanol-Water Partition Coefficient) | Henry's Law Constant (atm·m³/mol) |

| 1,2,3-Trimethylnaphthalene | Insoluble | 0.00316 | - | - |

| 1,4,5-Trimethylnaphthalene | Negligible[1] | - | - | 1.03 (Pa·m³/mol)[2] |

| 1,4,6-Trimethylnaphthalene | Insoluble[3] | 0.0062[3] | - | - |

| 1,6,7-Trimethylnaphthalene | - | 0.0 | 4.8[4] | - |

| 2,3,5-Trimethylnaphthalene | 4.777 (estimated)[5] | 0.004 (estimated)[5] | 4.848 (estimated)[5] | - |

| 2,3,6-Trimethylnaphthalene | - | 0.00252[6] | 3.765 (calculated)[5] | - |

Note: Data for many TMN isomers are limited. Estimated values are derived from computational models and should be used with caution.

Environmental Fate of Trimethylnaphthalenes

The "fate" of a chemical in the environment refers to the transformation and degradation processes that alter its structure and concentration over time. For TMNs, the primary fate processes are biodegradation and, to a lesser extent, photodegradation.

Biodegradation

Biodegradation is the breakdown of organic compounds by microorganisms and is the most significant degradation process for TMNs in soil and water. The rate and extent of biodegradation are influenced by environmental conditions such as temperature, pH, oxygen availability, and the presence of adapted microbial communities.

Under aerobic conditions, bacteria utilize oxygen-dependent enzymes to initiate the breakdown of the naphthalene ring system. While specific pathways for all TMN isomers have not been fully elucidated, the degradation of the closely related 1- and 2-methylnaphthalenes provides a strong model. The initial attack is typically catalyzed by a naphthalene dioxygenase, which incorporates two oxygen atoms into one of the aromatic rings.[7][8] Subsequent enzymatic reactions lead to ring cleavage and the formation of intermediates that can enter central metabolic pathways.[3][9]

An alternative aerobic pathway involves the oxidation of one of the methyl groups, leading to the formation of a naphthoic acid derivative.[7][9] This is sometimes considered a detoxification pathway, as the resulting carboxylic acids are more water-soluble and may be less toxic.[7][9]

In the absence of oxygen, anaerobic microorganisms can degrade TMNs using alternative electron acceptors such as nitrate, sulfate, or iron (III). The anaerobic degradation of alkylated naphthalenes is generally slower than aerobic degradation. For 2-methylnaphthalene, a well-studied anaerobic pathway involves the addition of fumarate to the methyl group, a reaction catalyzed by a glycyl radical enzyme.[10] This is followed by a series of reactions analogous to beta-oxidation, ultimately leading to the formation of 2-naphthoic acid, which is a central intermediate in the anaerobic degradation of many PAHs.[10]

Photodegradation

Photodegradation, or photolysis, is the breakdown of molecules by light, particularly ultraviolet (UV) radiation from the sun. In aquatic environments, direct photolysis of TMNs can occur, although its significance is generally less than that of biodegradation. The rate of photolysis is influenced by water clarity, depth, and the presence of photosensitizing agents. Photodegradation of alkylated naphthalenes can lead to the formation of various oxygenated products, including alcohols, aldehydes, and ketones.[11]

Environmental Transport of Trimethylnaphthalenes

The transport of TMNs in the environment determines their spatial distribution and the potential for exposure to ecological receptors. Key transport processes include volatilization, sorption to soil and sediment, and leaching.

Atmospheric Transport

Due to their relatively low vapor pressures, TMNs are considered semi-volatile organic compounds (SVOCs). They can be released into the atmosphere through volatilization from contaminated surfaces and industrial emissions. In the atmosphere, they can exist in both the vapor phase and adsorbed to particulate matter. Atmospheric transport can lead to the long-range distribution of these compounds. Removal from the atmosphere occurs through wet and dry deposition.

Transport in Water

In aquatic systems, the low water solubility of TMNs means they will preferentially partition to suspended solids and sediments.[12] Volatilization from the water surface to the atmosphere can also be a significant transport mechanism, governed by the Henry's Law constant. The movement of TMNs in water is largely dictated by the movement of the water body itself and the transport of suspended particles to which they are sorbed.

Transport in Soil and Sediment

The mobility of TMNs in soil and sediment is primarily controlled by sorption processes.[12] Due to their hydrophobic nature (high Log K_ow), TMNs have a strong affinity for organic matter in soil and sediment. The soil organic carbon-water partitioning coefficient (K_oc) is a key parameter used to predict the extent of sorption. High K_oc values indicate strong sorption and low mobility. Consequently, TMNs are generally not readily leached through the soil profile to groundwater. Instead, they tend to accumulate in the upper, organic-rich soil horizons. Transport in the terrestrial environment is often associated with the erosion and movement of contaminated soil particles.

Experimental Protocols

The study of the environmental fate and transport of trimethylnaphthalenes relies on a variety of standardized and specialized experimental protocols. Below are outlines of key methodologies.

Biodegradation Assessment

Objective: To determine the rate and extent of microbial degradation of a TMN isomer in a specific environmental matrix (e.g., soil, water).

Methodology (Aerobic Soil Biodegradation - OECD 307):

-

Test System: A soil microcosm is prepared with a known concentration of the TMN isomer. The soil should be well-characterized (pH, organic carbon content, texture).

-

Inoculum: The natural microbial population of the soil is typically used. For bioaugmentation studies, specific microbial cultures can be added.

-

Incubation: The microcosms are incubated under controlled aerobic conditions (temperature, moisture content).

-

Sampling: At regular intervals, soil samples are collected from the microcosms.

-

Analysis: The concentration of the parent TMN and potential metabolites is determined using an appropriate analytical method, typically Gas Chromatography-Mass Spectrometry (GC-MS).

-

Data Analysis: The degradation rate and half-life (t₁/₂) are calculated by fitting the concentration data to a kinetic model (e.g., first-order decay).

Soil Sorption Coefficient (K_oc) Determination

Objective: To quantify the partitioning of a TMN isomer between soil/sediment and water.

Methodology (Batch Equilibrium Method - OECD 106):

-

Test System: A series of vials containing a known mass of soil and a solution of the TMN isomer in water (with a calcium chloride background to maintain ionic strength) are prepared.

-

Equilibration: The vials are agitated for a sufficient time to reach equilibrium between the sorbed and dissolved phases.

-

Phase Separation: The solid and aqueous phases are separated by centrifugation.

-

Analysis: The concentration of the TMN in the aqueous phase is measured. The amount sorbed to the soil is calculated by mass balance.

-

Data Analysis: The soil-water distribution coefficient (K_d) is calculated as the ratio of the sorbed concentration to the aqueous concentration. The organic carbon-normalized sorption coefficient (K_oc) is then calculated by dividing K_d by the fraction of organic carbon in the soil.

Analytical Methods

The accurate quantification of trimethylnaphthalenes in environmental matrices is essential for fate and transport studies. The standard analytical approach involves extraction followed by instrumental analysis.

Sample Preparation:

-

Water: Liquid-liquid extraction (LLE) with a non-polar solvent (e.g., hexane, dichloromethane) or solid-phase extraction (SPE) using a C18 cartridge.

-

Soil/Sediment: Soxhlet extraction, pressurized fluid extraction (PFE), or ultrasonic extraction with an appropriate solvent mixture (e.g., hexane/acetone).

Instrumental Analysis:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common and reliable method for the analysis of TMNs. It provides both high sensitivity and selectivity, allowing for the identification and quantification of individual isomers even in complex mixtures. EPA Method 8270 is a widely used method for the analysis of semivolatile organic compounds, including PAHs, by GC-MS.

Conclusion

The environmental fate and transport of trimethylnaphthalenes are complex processes governed by their physicochemical properties and the prevailing environmental conditions. As a class of hydrophobic, semi-volatile compounds, TMNs tend to partition to organic matter in soil and sediment, limiting their mobility. Biodegradation is the primary degradation pathway, with aerobic processes generally being more rapid than anaerobic ones. While specific data for all TMN isomers are not always available, the behavior of closely related methylnaphthalenes provides a valuable framework for understanding their environmental odyssey. For professionals in research, environmental science, and drug development, a thorough understanding of these principles is essential for responsible environmental stewardship and risk management.

References

- 1. Sediment dilution method to determine sorption coefficients of hydrophobic organic chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Estimation of selected physicochemical properties for methylated naphthalene compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 5. [PDF] Determination of Aqueous Soil Sorption Coefficient (Koc) of Strongly Hydrophobic Organic Chemicals (SHOCs) Using Mixed Solvent Systems and the Solvophobic Model | Semantic Scholar [semanticscholar.org]

- 6. Assessment of bacterial biotransformation of alkylnaphthalene lubricating base oil component 1-butylnaphthalene by LC/ESI-MS(/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1 - Methylnaphthalene Pathway Map [eawag-bbd.ethz.ch]

- 8. 2-Methylnaphthalene Degradation Pathway (Aerobic) [eawag-bbd.ethz.ch]

- 9. Frontiers | Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation [frontiersin.org]

- 10. Anaerobic Degradation of 2-Methylnaphthalene by a Sulfate-Reducing Enrichment Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Changes in ecotoxicity of naphthalene and alkylated naphthalenes during photodegradation in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scope.dge.carnegiescience.edu [scope.dge.carnegiescience.edu]

Toxicological Profile of 1,3,8-Trimethylnaphthalene: An In-depth Technical Guide

Disclaimer: Direct toxicological data for 1,3,8-trimethylnaphthalene is not available in the public domain. This guide provides a comprehensive overview of the toxicology of the parent compound, naphthalene, and its monomethylated derivatives (1-methylnaphthalene and 2-methylnaphthalene) as surrogates. The information presented herein is intended to provide a scientifically grounded estimation of the potential hazards of 1,3,8-trimethylnaphthalene for researchers, scientists, and drug development professionals. Structure-activity relationships suggest that the degree of alkylation on the naphthalene ring influences metabolic pathways and, consequently, toxicity.

Executive Summary

Naphthalene and its alkylated derivatives are polycyclic aromatic hydrocarbons (PAHs) that are metabolized by cytochrome P450 enzymes. The toxicity of these compounds is largely attributed to the formation of reactive epoxide intermediates, which can bind to cellular macromolecules, leading to cytotoxicity and genotoxicity. The position and number of alkyl substituents on the naphthalene ring can influence the rate and site of metabolism, thereby altering the toxicological profile. Animal studies on naphthalene and methylnaphthalenes indicate that the primary target organs for toxicity are the respiratory tract and the liver.

Acute Toxicity

While no specific LD50 values are available for 1,3,8-trimethylnaphthalene, data for naphthalene and 1-methylnaphthalene provide an indication of the potential acute toxicity.

Table 1: Acute Oral Toxicity Data for Naphthalene and 1-Methylnaphthalene

| Compound | Test Species | Route | LD50 | Reference |

| Naphthalene | Rat | Oral | 2200 mg/kg | (ATSDR, 2005) |

| Naphthalene | Mouse | Oral | 533 mg/kg (male), 710 mg/kg (female) | (Shopp et al., 1984) |

| 1-Methylnaphthalene | Rat | Oral | 1840 mg/kg | (Verschueren, 2001) |

Genotoxicity and Carcinogenicity

The genotoxic potential of naphthalenes is linked to their metabolism. The formation of electrophilic metabolites can lead to DNA adducts and mutations.

Table 2: Genotoxicity of Naphthalene

| Assay | Test System | Result | Reference |

| Ames test | Salmonella typhimurium | Negative | (IARC, 2002) |

| In vitro chromosomal aberration | Chinese hamster ovary cells | Positive | (IARC, 2002) |

| In vivo micronucleus test | Mouse bone marrow | Negative | (IARC, 2002) |

The carcinogenicity of naphthalene has been evaluated by several agencies. The International Agency for Research on Cancer (IARC) has classified naphthalene as "possibly carcinogenic to humans" (Group 2B).[1] The U.S. Environmental Protection Agency (EPA) has classified naphthalene as a "possible human carcinogen" (Group C).[1] Long-term inhalation studies in rodents have shown an increased incidence of respiratory tract tumors.[1]

For methylnaphthalenes, the data are less clear. Some studies on 1- and 2-methylnaphthalene in mice have shown an increase in lung tumors, but the evidence is not as strong as for naphthalene.[2] It is plausible that trimethylnaphthalenes could also pose a carcinogenic risk, although likely of a different potency compared to the parent compound.

Metabolism and Toxicokinetics

The metabolism of naphthalenes is a critical determinant of their toxicity. The primary pathway involves oxidation by cytochrome P450 (CYP) enzymes to form arene oxides (epoxides). These epoxides can then undergo several transformations:

-

Detoxification: Enzymatic hydration by epoxide hydrolase to form dihydrodiols, which are then conjugated and excreted.

-

Detoxification: Conjugation with glutathione (GSH) mediated by glutathione S-transferases (GSTs).

-

Toxification: Spontaneous rearrangement to form naphthols.

-

Toxification: Covalent binding to cellular macromolecules (DNA, RNA, proteins), leading to cellular damage.

The presence of methyl groups on the naphthalene ring can influence the metabolic profile. Alkylation can direct metabolism towards the alkyl side chain (hydroxylation) or influence the position of ring epoxidation. Side-chain oxidation is generally considered a detoxification pathway, as it is less likely to produce reactive intermediates compared to ring epoxidation.[3] Therefore, it is hypothesized that 1,3,8-trimethylnaphthalene may undergo significant side-chain metabolism, potentially reducing its toxicity relative to naphthalene.

Figure 1. Generalized metabolic pathway for naphthalene and its alkylated derivatives.

Experimental Protocols

As no toxicological studies for 1,3,8-trimethylnaphthalene have been identified, this section outlines a general experimental workflow for assessing the toxicity of a novel naphthalene derivative, based on standard OECD guidelines.

Figure 2. A tiered experimental workflow for toxicological assessment.

Structure-Activity Relationship (SAR) Logic

The toxicological properties of alkylated naphthalenes are influenced by the number, size, and position of the alkyl substituents.

Figure 3. Logical relationship of alkylation on the potential toxicity of naphthalenes.

Conclusion and Future Directions

In the absence of direct experimental data, the toxicological profile of 1,3,8-trimethylnaphthalene can be cautiously inferred from the known toxicology of naphthalene and its monomethylated analogs. The primary toxicological concerns are related to metabolism-induced cytotoxicity and genotoxicity, with the respiratory system and liver being potential target organs. However, structure-activity relationships suggest that the presence of three methyl groups may favor detoxification pathways, such as side-chain oxidation, potentially leading to a lower toxicity profile compared to naphthalene.

To definitively characterize the toxicology of 1,3,8-trimethylnaphthalene, a comprehensive testing program following established guidelines is necessary. This should include in vitro genotoxicity assays and in vivo studies to determine acute and repeated-dose toxicity. Such data are crucial for a reliable risk assessment for professionals in research and drug development who may handle or be exposed to this compound.

References

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. Toxicity and metabolism of methylnaphthalenes: Comparison with naphthalene and 1-nitronaphthalene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro metabolism of naphthalene and its alkylated congeners by human and rat liver microsomes via alkyl side chain or aromatic oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: GC-MS Analysis of 1,3,8-Trimethylnaphthalene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the analysis of 1,3,8-Trimethylnaphthalene using Gas Chromatography-Mass Spectrometry (GC-MS). The described methodology is intended to offer a starting point for researchers and scientists engaged in the identification and quantification of this and related polycyclic aromatic hydrocarbons (PAHs). The protocol covers sample preparation, instrument parameters, and data analysis considerations.

Introduction

1,3,8-Trimethylnaphthalene is a member of the polycyclic aromatic hydrocarbon (PAH) family. PAHs are a class of organic compounds that are of significant interest in environmental and toxicological studies due to their widespread distribution and potential carcinogenic and mutagenic properties. Accurate and sensitive analytical methods are crucial for their determination in various matrices. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of PAHs like 1,3,8-Trimethylnaphthalene, offering high resolution and specificity.

Experimental Protocol

This protocol outlines a general procedure for the GC-MS analysis of 1,3,8-Trimethylnaphthalene. Optimization may be required depending on the sample matrix and specific instrumentation.

Sample Preparation

The choice of sample preparation method will depend on the sample matrix.

-

For Liquid Samples (e.g., water, solvents):

-

Liquid-Liquid Extraction (LLE): If the analyte is in an aqueous matrix, perform a liquid-liquid extraction using a non-polar solvent such as hexane or dichloromethane.

-

Adjust the pH of the aqueous sample to neutral.

-

Add an equal volume of the extraction solvent to the sample in a separatory funnel.

-

Shake vigorously for 2-3 minutes, periodically venting the funnel.

-

Allow the layers to separate and collect the organic layer.

-

Repeat the extraction process two more times with fresh solvent.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

-

-

For Solid Samples (e.g., soil, tissue):

-

Soxhlet Extraction or Ultrasonic Extraction: Extract a known weight of the homogenized sample with a suitable solvent (e.g., hexane:acetone 1:1 v/v).

-

Concentrate the resulting extract.